5-[(2-chloro-4-fluorophenoxy)methyl]-2-furohydrazide
Description
5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furohydrazide (CAS: 832737-61-8) is a furan-based carbohydrazide derivative with the molecular formula C₁₂H₁₀ClFN₂O₃ and a molecular weight of 284.67 g/mol. Its structure features a furan-2-carbohydrazide core substituted with a (2-chloro-4-fluorophenoxy)methyl group. The compound is primarily utilized in research settings, with applications in medicinal chemistry and agrochemical development .
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3/c13-9-5-7(14)1-3-10(9)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJOTMLBYOJFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC2=CC=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157096 | |
| Record name | 5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-61-8 | |
| Record name | 5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furohydrazide typically involves the reaction of 2-chloro-4-fluorophenol with a suitable furohydrazide precursor under controlled conditions. The reaction often requires the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The process may also involve the use of solvents like dimethyl sulfoxide (DMSO) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-4-fluorophenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furohydrazide is its potential as an anticancer agent. Research has demonstrated that derivatives of hydrazides exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds similar to this hydrazide have been evaluated for their growth inhibition against multiple cancer types, including non-small cell lung cancer, CNS tumors, ovarian cancer, prostate cancer, and melanoma .
Case Study: Cytotoxicity Evaluation
- Cell Lines Tested : NCI-H522 (lung), SF-295 (CNS), OVCAR-3 (ovarian), PC-3 (prostate), MCF7 (breast), K-562 (leukemia), and MDA-MB-435 (melanoma).
- Results : The GI50 values for these compounds ranged from 0.29 to 0.95 μM, indicating potent activity against these cell lines .
Antibacterial Properties
The compound also shows promise in the field of antibacterial research. Hydrazide derivatives have been synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies indicate moderate inhibitory effects against human pathogenic microorganisms .
Table 1: Antibacterial Activity of Hydrazide Derivatives
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Escherichia coli | 15 | Moderate |
| Staphylococcus aureus | 18 | Moderate |
| Salmonella typhimurium | 12 | Low |
| Pseudomonas aeruginosa | 14 | Moderate |
Antifungal Activity
In addition to its antibacterial properties, the compound has been explored for antifungal activity. Preliminary results suggest that while some derivatives exhibit moderate antifungal effects against Candida species, their efficacy against Mycobacterium tuberculosis was limited .
Mechanism of Action
The mechanism of action of 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Comparative Insights
Electron Effects and Reactivity
- Halogen vs. Nitro Groups: The target compound’s 2-chloro-4-fluoro substitution provides moderate electron withdrawal, balancing reactivity and stability.
- Methoxy and Alkyl Groups : The methoxy and propyl substituents in 406470-88-0 introduce steric bulk and hydrophobicity, reducing aqueous solubility (28.7 µg/mL) compared to halogenated derivatives .
Aromatic System Modifications
Lipophilicity and Solubility
- Dichloro-substituted compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]-2-furohydrazide) exhibit higher logP values due to increased halogen content, favoring lipid membrane penetration but limiting water solubility .
- The methoxy-propyl derivative (406470-88-0) demonstrates how alkyl chains can drastically reduce solubility, a critical factor in drug formulation .
Biological Activity
5-[(2-chloro-4-fluorophenoxy)methyl]-2-furohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-furohydrazide with a suitable chlorinated phenoxy compound. The synthetic route can be optimized to enhance yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.
Anticancer Activity
Several studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines, showing promising results with GI50 values indicating effective growth inhibition at low concentrations .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | GI50 (µM) |
|---|---|
| NCI-H522 | 0.34 |
| MCF7 | 0.52 |
| OVCAR-3 | 0.33 |
| PC-3 | 0.56 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. It exhibited notable effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies suggest that the presence of the chloro and fluorine substituents significantly enhances its antibacterial potency .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of hydrazides is often influenced by their structural features. For this compound, the presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and interaction with biological targets. Studies indicate that modifications to the furohydrazide core can lead to variations in potency and selectivity against different cancer cell lines and microbial strains .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of hydrazone derivatives, including our compound of interest, demonstrated that the introduction of halogen substituents improved anticancer activity significantly. In vitro assays showed that compounds with similar structures exhibited GI50 values comparable to established chemotherapeutics.
- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The results indicated that modifications in the hydrazide structure could lead to enhanced efficacy against multi-drug resistant organisms, suggesting a potential therapeutic application in treating infections caused by resistant pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
